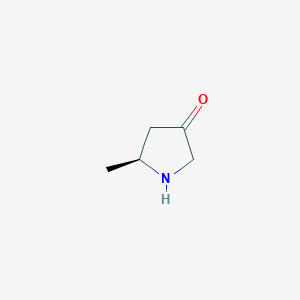

(5S)-5-methylpyrrolidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(5S)-5-methylpyrrolidin-3-one |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

BOBWXPSRJYGDGV-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)CN1 |

Canonical SMILES |

CC1CC(=O)CN1 |

Origin of Product |

United States |

Enantioselective Synthesis Methodologies for 5s 5 Methylpyrrolidin 3 One

Retrosynthetic Analysis of the (5S)-5-Methylpyrrolidin-3-one Core

A logical retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic approaches. The primary disconnection of the amide bond within the pyrrolidinone ring leads back to a linear γ-amino ketone precursor. The stereochemistry at the C5 position can be traced back to a chiral starting material, typically derived from the chiral pool, or can be installed during the synthetic sequence using asymmetric catalysis.

Another key disconnection involves the C-N bond, suggesting a cyclization of a suitable precursor where the nitrogen atom is introduced via amination or a related transformation. Furthermore, disconnection of the C2-C3 and C4-C5 bonds points towards cycloaddition strategies, where the pyrrolidinone ring is formed in a concerted or stepwise manner from acyclic precursors. These retrosynthetic pathways guide the design of both chiral pool-based and de novo asymmetric syntheses.

Asymmetric Approaches to Pyrrolidinone Ring Construction

The construction of the chiral pyrrolidinone ring of this compound can be achieved through several asymmetric methodologies, which can be broadly categorized into chiral pool synthesis and de novo asymmetric synthesis.

Chiral Pool Synthesis from Pre-existing Enantiopure Substrates

The use of readily available and enantiomerically pure starting materials from the chiral pool represents a straightforward and often efficient approach to this compound. L-Alanine, with its inherent (S)-stereochemistry, is a common and logical precursor.

A typical synthetic sequence commencing from L-alanine involves its conversion to a suitable derivative, such as an N-protected amino alcohol or amino ester. This is followed by chain extension and subsequent cyclization to form the pyrrolidinone ring. While specific, detailed research findings on the direct synthesis of this compound from L-alanine are not extensively documented in readily available literature, the general strategy is a cornerstone of chiral synthesis. The key challenge in this approach lies in the efficient construction of the carbon skeleton and the final ring-closing step without racemization of the stereocenter.

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis strategies involve the creation of the chiral center during the synthetic sequence, offering greater flexibility in substrate scope and the potential for catalytic enantiocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For the formation of substituted pyrrolidinones, organocatalytic intramolecular Michael additions are a prominent strategy. While specific examples for this compound are not prevalent, the general principle involves the use of a chiral amine catalyst, often derived from proline or a cinchona alkaloid, to activate a linear substrate for an enantioselective intramolecular cyclization. The catalyst facilitates the formation of a transient chiral enamine or iminium ion, which directs the stereochemical outcome of the ring-forming reaction.

| Catalyst Type | Substrate Type | General Yield Range | General Enantioselectivity Range |

| Proline Derivatives | α,β-Unsaturated aldehydes/ketones with a pendant amine | Moderate to High | Good to Excellent |

| Cinchona Alkaloids | Michael acceptors with nucleophilic amine precursors | Good to High | Moderate to High |

This table represents general findings for organocatalytic pyrrolidinone synthesis and not specific data for this compound.

Transition metal catalysis offers a diverse array of transformations for the construction of pyrrolidinone rings. Palladium- and rhodium-catalyzed allylic amination and related annulation reactions are particularly relevant. These reactions typically involve the formation of a π-allyl metal complex from an allylic substrate, followed by an enantioselective intramolecular attack by a nitrogen nucleophile. The enantioselectivity is controlled by the use of chiral ligands that coordinate to the metal center.

While the direct application of this methodology to this compound is not extensively reported, the synthesis of structurally related chiral pyrrolidines via iridium-catalyzed reductive azomethine ylide generation from tertiary amides and subsequent cycloaddition highlights the potential of such approaches. nih.gov

| Metal Catalyst | Chiral Ligand | Reaction Type | General Yield Range | General Enantioselectivity Range |

| Palladium | Chiral Phosphine Ligands | Allylic Amination | Good to Excellent | High |

| Rhodium | Chiral Diene Ligands | [3+2] Cycloaddition | Moderate to High | Good to High |

| Iridium | Chiral Phosphine Ligands | Reductive Cycloaddition | Good | Good to Excellent Diastereoselectivity |

This table illustrates the general capabilities of transition metal-catalyzed methods for pyrrolidine (B122466) synthesis and does not reflect specific data for this compound.

Stereoselective intramolecular cyclizations of acyclic precursors are a fundamental approach to the synthesis of this compound. These reactions can be promoted by various reagents and catalysts, with the stereochemical outcome being dictated by the chirality of the starting material (substrate-controlled) or by a chiral catalyst.

A plausible route involves the intramolecular cyclization of a γ-amino ketone precursor. The stereocenter at the α-position to the nitrogen atom directs the formation of the (5S) stereocenter of the pyrrolidinone. The efficiency and stereoselectivity of this ring closure are dependent on the reaction conditions, including the choice of base or acid catalyst and the solvent.

Enzymatic Synthesis and Biocatalytic Routes for Pyrrolidinone Production

The synthesis of chiral pyrrolidinones, including this compound, has significantly benefited from the adoption of enzymatic and biocatalytic methods. These approaches offer high selectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis.

A prominent biocatalytic strategy involves the use of transaminases (ATAs). In one approach, ω-chloro ketones are converted into chiral cyclic amines. This transaminase-triggered cyclization has been shown to produce 2-substituted pyrrolidines with high enantiomeric excess (ee). For instance, using either (R)- or (S)-selective transaminases, such as ATA-117-Rd6 or PjSTA-R6-8, allows for the synthesis of both enantiomers of a target pyrrolidine. This method has achieved analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for various substrates. nih.gov The scalability of this approach has been demonstrated by the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, which yielded the product in 84% isolated yield and >99.5% ee after optimizing conditions like temperature and reaction time. nih.gov

Another innovative method combines photochemistry with biocatalysis. A one-pot photoenzymatic process can convert simple pyrrolidines into chiral N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. This workflow integrates a regioselective photooxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate, which is then subjected to stereoselective biocatalytic transamination (using an ATA) or carbonyl reduction (using a ketoreductase, KRED). This process can achieve up to 90% conversion and over 99% enantiomeric excess. nih.gov

Furthermore, directed evolution has been employed to engineer enzymes for specific, non-natural reactions. Variants of cytochrome P411 have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. This method allows for the construction of chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency, reaching up to 74% yield and a 99:1 enantiomeric ratio (er). nih.gov Such engineered biocatalysts provide a direct route to chiral N-heterocycles from readily available starting materials. nih.gov

The kinetic resolution of racemic compounds is another powerful biocatalytic tool. whiterose.ac.uk Lipases, for example, are widely used for the stereoselective acylation of racemic amines or hydrolysis of esters. researchgate.net In the context of pyrrolidines, biocatalytic kinetic resolution can provide access to enantiomerically enriched products, although enzyme specificity can sometimes limit the substrate scope. whiterose.ac.uk

Table 1: Overview of Enzymatic Routes to Chiral Pyrrolidine Derivatives This table is interactive. Click on headers to sort.

| Biocatalytic Method | Enzyme Class | Substrate Type | Product Type | Reported Yield | Reported Enantiopurity | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Synthesis | Transaminase (ATA) | ω-chloroketones | 2-Substituted Pyrrolidines | Up to 90% | >99.5% ee | nih.gov |

| Photoenzymatic Synthesis | KRED or ATA | Pyrrolidine | N-Boc-3-hydroxy/amino-pyrrolidines | Up to 90% (conversion) | >99% ee | nih.gov |

| Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic Azides | Pyrrolidine Derivatives | Up to 74% | 99:1 er | nih.gov |

| Kinetic Resolution | Lipase (B570770) | Racemic Esters/Amines | Enantioenriched Pyrrolidinones | ~50% (theoretical max) | High (variable) | whiterose.ac.ukresearchgate.net |

Diastereoselective Routes to this compound and its Precursors

Achieving diastereoselectivity is crucial when synthesizing substituted pyrrolidinones with multiple stereocenters. Several strategies have been developed for the diastereoselective construction of the pyrrolidinone core and its precursors.

One highly effective method is the vinylogous Michael addition. The reaction between titanated boryl enolates of 2-silyloxy-3-pyrrolin-2-ones and nitroalkenes, catalyzed by a chiral bifunctional catalyst, can produce 5-substituted 3-pyrrolidin-2-ones. This process has been shown to be highly diastereo- and enantioselective, providing a direct route to functionalized pyrrolidinone structures. nih.gov

Another powerful approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the addition of Grignard and organolithium reagents to chiral N-tert-butanesulfinyl imines derived from β-keto esters leads to β-nitroamine derivatives. These intermediates can then be cyclized to form 5-(1-aminoalkyl)-2-pyrrolidones. ua.es The sulfinyl group acts as a potent chiral director, and its subsequent removal and cyclization establishes the stereocenters in the pyrrolidone ring. ua.es This method can be highly stereoselective, with the final reduction and cyclization steps proceeding to form specific diastereomers. ua.es

The intramolecular Mizoroki–Heck reaction offers a pathway to complex cyclic systems with high stereocontrol. Starting from a chiral building block like the (+)-Vince lactam, a precursor containing a cyclopentenyl ring and a protected amine can be synthesized. nih.gov The subsequent palladium-catalyzed intramolecular cyclization proceeds in a diastereoselective manner to form a spirocyclic system containing a pyrrolidine ring. The use of a chiral protecting group on the amine was shown to be critical for controlling the diastereoselectivity of the ring-forming step. nih.gov

Furthermore, diastereoselective acylation has been studied for the kinetic resolution of racemic methyl-substituted cyclic amines. The use of an active ester of a chiral acid, such as (R)-2-phenoxypropanoic acid, can acylate one enantiomer of a racemic amine faster than the other. nih.gov This results in the formation of a diastereomeric amide with high selectivity. For example, the acylation of racemic 2-methylpiperidine (B94953) resulted in the (R,R)-amide with 93.7% diastereomeric excess (de). nih.gov Such principles can be applied to separate diastereomers or to create them selectively in a synthetic sequence.

Optimization of Reaction Conditions for Enantiopurity and Yield in this compound Synthesis

The success of any synthetic route to this compound hinges on the careful optimization of reaction conditions to maximize both chemical yield and enantiomeric purity. Key parameters that are typically fine-tuned include solvent, temperature, catalyst loading, and pH, particularly in biocatalytic processes.

The choice of solvent can dramatically influence reaction outcomes. In a 1,3-dipolar cycloaddition reaction to form spiro[oxindole-2,3′-pyrrolidine] derivatives, a study showed that switching from tetrahydrofuran (B95107) (THF) to methanol (B129727) increased the yield from low to 96%. researchgate.net Similarly, in enzymatic resolutions, the solvent can affect both efficiency and enantioselectivity. The kinetic resolution of ketoprofen (B1673614) methyl ester using an immobilized lipase showed the highest efficiency and an enantiomeric excess of 99.85% when conducted in a phosphate (B84403) buffer at pH 7, compared to organic solvents like hexane (B92381) or isopropyl alcohol. mdpi.com

Temperature is another critical variable. Lowering the temperature often enhances selectivity, albeit sometimes at the cost of reaction rate. In the acylative kinetic resolution of racemic 2-methylpiperidine, the highest selectivity factor (s = 73) was achieved by conducting the reaction in toluene (B28343) at -40 °C. nih.gov In biocatalytic reactions, temperature must be controlled within the optimal range for enzyme activity and stability. While many lipases and esterases show improved stability upon immobilization, their relative activity remains temperature-dependent, often peaking around 40-60°C before denaturation occurs. mdpi.com

For catalyzed reactions, the nature and amount of the catalyst are paramount. In a cobalt-catalyzed intramolecular asymmetric hydroamination, the addition of a catalytic amount of triphenylphosphine (B44618) (PPh₃) was found in some cases to suppress undesired reduction pathways and improve the yield of the desired C-N bond formation. researchgate.net In biocatalysis, scaling up a reaction may require adjustments to achieve high conversions. For the synthesis of a chiral pyrrolidine using a transaminase, a scaled-up reaction (from analytical to 300 mg) required vigorous stirring, a higher temperature (45 °C vs. 30 °C), and prolonged reaction time (48 h vs. 24 h) to overcome mass transfer limitations due to the substrate's partial solubility. nih.gov

The pH is a crucial parameter for enzymatic reactions, as it affects the ionization state of both the enzyme's active site and the substrate, thereby influencing activity and stability. For two different immobilized lipase systems, the optimal pH for activity was found to be 7 and 8, respectively. However, both systems retained over 80% of their relative activity over a broad pH range from 7 to 10, indicating enhanced stability due to immobilization. mdpi.com

Table 2: Influence of Reaction Parameters on Yield and Selectivity in Pyrrolidinone-Related Syntheses This table is interactive. Click on headers to sort.

| Parameter Optimized | Reaction Type | System/Catalyst | Observation | Reference |

|---|---|---|---|---|

| Solvent | 1,3-Dipolar Cycloaddition | Azomethine ylide | Methanol gave 96% yield, THF gave low yield. | researchgate.net |

| Temperature | Acylative Kinetic Resolution | Chiral Acylating Agent | Lowering temperature to -40 °C increased selectivity factor to 73. | nih.gov |

| Additives | Cobalt-Catalyzed Hydroamination | Cobalt Complex | Addition of PPh₃ could suppress side reactions and improve yield. | researchgate.net |

| pH | Enzymatic Resolution | Immobilized Lipase | Optimal pH found to be 7-8, with high stability over pH 7-10 range. | mdpi.com |

| Reaction Time/Stirring | Biocatalytic Asymmetric Synthesis | Transaminase | Increased time, temperature, and stirring needed for scale-up to ensure high conversion. | nih.gov |

Chemical Transformations and Reactivity Profiling of 5s 5 Methylpyrrolidin 3 One

Functionalization at Nitrogen and Carbon Positions of the Pyrrolidinone Ring

The pyrrolidinone ring of (5S)-5-methylpyrrolidin-3-one offers several positions for selective functionalization, enabling the synthesis of a wide array of complex derivatives.

The secondary amine at the N-1 position is a primary site for nucleophilic attack, readily undergoing alkylation and acylation reactions.

N-Alkylation: This transformation introduces an alkyl substituent onto the nitrogen atom. The reaction typically proceeds by treating the pyrrolidinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the amine. The regioselectivity of these reactions can be influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net

N-Acylation: The introduction of an acyl group to the nitrogen atom forms an amide linkage. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base. N-acylation is significant as it can modulate the reactivity of the ring; for instance, an N-acetyl group can increase the acidity of the protons on the α-carbons (C-2 and C-4), facilitating their participation in condensation reactions. documentsdelivered.com

The carbon atoms alpha to the carbonyl group (C-2 and C-4) are activated and can be functionalized through various C-H activation and enolate-based strategies. nih.gov

C-4 Functionalization: The methylene (B1212753) group at C-4 is particularly reactive and can be deprotonated to form an enolate, which then acts as a nucleophile. This allows for the introduction of various substituents. For example, multicomponent reactions involving aldehydes and amines can introduce acyl or aroyl groups at the C-4 position of related pyrrolidinone systems. beilstein-journals.org These reactions often proceed with a degree of stereocontrol, influenced by the existing stereocenter at C-5.

C-2 Functionalization: While the C-2 position is also activated, selective functionalization can be more challenging due to potential competition with the C-4 position. However, modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer pathways for direct and selective modification at this site. nih.govresearchgate.net In related diol derivatives of 5-methylpyrrolidine, N-phenylaminomethyl benzimidazolyl moieties have been successfully introduced at the C-2 position. rsc.org

The ketone at the C-3 position is a key functional handle for a variety of transformations.

Reductions: The carbonyl group can be stereoselectively reduced to a hydroxyl group, yielding (3S,5S)- or (3R,5S)-5-methylpyrrolidin-3-ol. chemspider.comamadischem.com This is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be directed by the choice of reagent and the presence of bulky substituents on the nitrogen atom.

Derivatizations: The carbonyl can be converted into other functional groups to either alter reactivity or install a protecting group. A common derivatization is the formation of an acetal (B89532) or ketal by reacting the pyrrolidinone with an alcohol or diol (like ethylene (B1197577) glycol) under acidic conditions. wikipedia.org This transformation is often employed to protect the ketone from reacting with nucleophiles or reducing agents during subsequent synthetic steps. wikipedia.org

Table 1: Summary of Functionalization Reactions

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| N-1 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-5-methylpyrrolidin-3-one | researchgate.net |

| N-1 | N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl-5-methylpyrrolidin-3-one | documentsdelivered.com |

| C-2 / C-4 | C-H Functionalization | Transition metal catalyst (e.g., Rh, Pd) | C-2 or C-4 substituted derivatives | nih.govresearchgate.net |

| C-4 | Enolate Alkylation | Base (e.g., LDA), Electrophile | C-4 substituted derivatives | beilstein-journals.org |

| C-3 (C=O) | Reduction | NaBH₄ or LiAlH₄ | 5-Methylpyrrolidin-3-ol | chemspider.com |

| C-3 (C=O) | Acetal Formation | Diol (e.g., Ethylene Glycol), Acid | 3,3-Dialkoxy-5-methylpyrrolidine | wikipedia.org |

Ring-Opening and Ring-Expansion Reactions of this compound

The lactam (cyclic amide) structure of the pyrrolidinone ring can be cleaved or expanded under specific conditions.

Ring-Opening Reactions: The amide bond within the ring can be hydrolyzed under strong acidic or basic conditions, leading to the formation of an acyclic amino acid derivative. For instance, acidic hydrolysis with refluxing HCl can open the ring to yield the corresponding amino acid. Photochemical reactions can also induce ring-opening; in related systems like 5-methylcytosine, reaction with thiols under UV irradiation leads to cleavage of the heterocyclic ring. nih.gov

Ring-Expansion Reactions: While less common for this specific compound, general strategies exist for expanding five-membered rings to six-membered rings (e.g., piperidines). Such transformations often involve the reaction of a cyclic ketone with a reagent like diazomethane (B1218177) or through multi-step sequences involving ring-opening followed by recyclization. In related systems, cyclobutanones undergo ring expansion to form pyrrolinones when reacted with amines. researchgate.net Similarly, tetrahydropyrimidines can be expanded to seven-membered diazepinones. rsc.org

Condensation and Addition Reactions Involving the Pyrrolidinone Moiety

The activated methylene groups at the C-2 and C-4 positions allow this compound to participate in various condensation and addition reactions. The reactivity is enhanced when an electron-withdrawing group is attached to the nitrogen. documentsdelivered.com

Mannich Reaction: In the presence of formaldehyde (B43269) and a secondary amine, the pyrrolidinone can undergo a Mannich reaction at the C-4 position to introduce an aminomethyl substituent.

Michael Addition: The enolate formed from the pyrrolidinone can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Aldol-Type Condensations: The pyrrolidinone can react with aldehydes or ketones under basic or acidic conditions to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated products.

Research on analogous pyrrolidine-2-thiones has shown that they readily undergo such condensation reactions at the α-methylene position due to their high CH-acidity, a property shared by N-acetylated 2-pyrrolidones. documentsdelivered.com

Strategic Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses involving this compound, the selective protection of its functional groups is crucial to prevent unwanted side reactions. researchgate.net A protecting group masks a functional group to ensure chemoselectivity in a subsequent reaction. wikipedia.org

The key to complex synthesis is the use of orthogonal protecting groups , which can be removed under distinct conditions without affecting other protecting groups in the molecule. biosynth.com

Protecting the Amine (N-1): The secondary amine is commonly protected to prevent it from acting as a nucleophile or base. Common amine protecting groups include:

Boc (tert-Butoxycarbonyl): Introduced using Boc anhydride ((Boc)₂O), it is stable to base and hydrogenation but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA). biosynth.com

Cbz (Carboxybenzyl): Introduced using benzyl chloroformate, it is stable to acid but is cleaved by catalytic hydrogenation.

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation, this group is specifically removed by a mild base like piperidine. researchgate.net

Protecting the Ketone (C-3): The carbonyl group must often be protected from nucleophiles and reducing agents. wikipedia.org

Acetals/Ketals: Formed by reacting the ketone with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. They are stable to bases, organometallic reagents, and hydrides but are readily removed by aqueous acid. wikipedia.org

This orthogonal strategy allows for the sequential and selective deprotection and functionalization of different sites on the molecule, enabling the construction of highly complex target structures.

Table 2: Orthogonal Protecting Groups Relevant to this compound Chemistry

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stable To | Reference(s) |

|---|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Mild Acid (TFA) | Base, Hydrogenation | biosynth.com |

| Amine | Carboxybenzyl | Cbz | Catalytic Hydrogenation | Acid, Base | biosynth.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine) | Acid, Hydrogenation | researchgate.netbiosynth.com |

| Ketone | Acetal / Ketal | - | Aqueous Acid | Base, Hydrides, Organometallics | wikipedia.org |

Applications of 5s 5 Methylpyrrolidin 3 One As a Chiral Building Block and Precursor

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The inherent chirality and functional group disposition of (5S)-5-methylpyrrolidin-3-one make it an attractive starting material for the synthesis of a variety of complex organic molecules. The ketone functionality at the 3-position and the stereocenter at the 5-position offer multiple avenues for stereoselective transformations.

While specific examples detailing the direct conversion of this compound into a wide array of other chiral heterocycles are not extensively documented in publicly available literature, the pyrrolidinone core itself is a fundamental heterocyclic motif present in numerous biologically active compounds. The modification of this compound can lead to the synthesis of highly substituted and functionally diverse pyrrolidine (B122466) derivatives, which are a prominent class of heterocycles. For instance, the ketone can be subjected to various reactions such as Wittig-type olefinations or reductive aminations to introduce further complexity and build upon the existing chiral framework.

The stereodefined nature of this compound provides a strong foundation for the stereocontrolled assembly of polycyclic systems. Although specific, named examples of polycyclic systems derived directly from this starting material are not readily found in broad surveys, the general strategy involves using the existing stereocenter to direct the formation of new stereocenters during cyclization reactions. For example, intramolecular aldol (B89426) reactions or Michael additions, where the methyl-bearing stereocenter influences the facial selectivity of the reaction at the ketone or a derivative thereof, can be envisioned as a pathway to construct fused or bridged bicyclic systems with high diastereoselectivity.

This compound serves as an excellent starting point for the design and synthesis of novel chiral scaffolds for chemical research. The term "chiral scaffold" refers to a core molecular framework that possesses a defined three-dimensional structure and provides a platform for the systematic introduction of various functional groups. The pyrrolidinone ring of this compound, with its defined stereochemistry, is a prime example of such a scaffold. Researchers can utilize the ketone and the secondary amine (after potential N-protection/deprotection steps) to append different substituents, thereby creating libraries of chiral molecules for screening in drug discovery and materials science. The rigidity of the five-membered ring ensures that the spatial orientation of these appended groups is well-defined, which is crucial for structure-activity relationship (SAR) studies.

Role in Ligand Development for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The C2-symmetry often found in effective chiral ligands can be accessed from chiral building blocks like this compound.

While direct examples of ligands synthesized from this compound are not frequently highlighted in general reviews, the broader class of chiral pyrrolidine-based ligands is of immense importance in transition-metal catalysis. The synthesis of such ligands would typically involve the conversion of the ketone to a group capable of coordinating to a metal, such as a phosphine, an oxazoline, or an additional nitrogen-containing moiety. The stereocenter at the 5-position would play a crucial role in creating a chiral environment around the metal center, thereby inducing enantioselectivity in catalytic reactions like hydrogenations, cross-couplings, and cycloadditions.

A hypothetical synthetic route could involve the stereoselective reduction of the ketone to the corresponding alcohol, (3R,5S)-5-methylpyrrolidin-3-ol, followed by functionalization of the hydroxyl group and the nitrogen atom to introduce coordinating moieties. The performance of such a ligand in a catalytic reaction would be highly dependent on the nature of the metal and the specific transformation.

Functionalization of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) with Pyrrolidinone Units

The incorporation of chiral moieties into the porous structures of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a critical strategy for developing materials with capabilities for enantioselective catalysis and separation. rsc.orgacs.org The pyrrolidinone unit, particularly from chiral precursors like this compound, serves as an excellent candidate for imparting chirality and functionality to these frameworks. researchgate.netrsc.org

Two primary strategies are employed for the integration of such units: post-synthetic modification (PSM) and bottom-up synthesis. sci-hub.sersc.org

Post-Synthetic Modification (PSM): This approach involves introducing the chiral pyrrolidinone moiety onto a pre-existing MOF or COF. researchgate.netrsc.org The framework is typically designed with reactive "pendant" groups (e.g., azide (B81097) or alkyne groups) lining the pore walls. A derivative of this compound, modified to carry a complementary reactive handle, can then be covalently attached. For instance, an azide-functionalized pyrrolidine can be "clicked" onto an alkyne-bearing COF. sci-hub.se This method allows for the precise installation of chiral catalytic sites within the ordered channels of the framework, creating a heterogeneous catalyst that mimics the confined, chiral environment of enzymes. researchgate.netscispace.com The retention of crystallinity and porosity after modification is crucial and is a key advantage of the PSM strategy. sci-hub.se

Bottom-Up Synthesis: In this strategy, a derivative of this compound is first incorporated into one of the primary organic building blocks (monomers) used to construct the framework. doi.orghgxx.org For example, a molecule containing two or more reactive groups (like amines or aldehydes) suitable for framework formation could be functionalized with the chiral pyrrolidinone. This chiral monomer is then co-polymerized with other linkers to grow the crystalline framework from the ground up. This method ensures that the chiral unit is an integral part of the framework's backbone, periodically distributed throughout the material. doi.orgfigshare.com The challenge lies in designing the chiral monomer to ensure that asymmetry, porosity, and crystallinity are all achieved in the final material. figshare.com

The resulting pyrrolidinone-functionalized MOFs and COFs have shown significant promise as metal-free, heterogeneous catalysts for asymmetric reactions, such as Michael additions, with high enantioselectivity and recyclability. researchgate.netdoi.org

Precursor in the Synthesis of Structurally Defined Molecular Probes for Biological Studies

The rigid, stereodefined structure of this compound makes it an ideal precursor for the synthesis of specialized molecular probes. These probes are designed to investigate complex biological processes, such as enzyme catalysis and protein-ligand recognition, at a molecular level. nih.govnih.gov

Enzyme Substrate Mimics and Inhibitor Precursors for Biochemical Mechanism Elucidation

The pyrrolidine scaffold is a key component in the design of molecules that can interact with the active sites of enzymes, particularly those involved in carbohydrate metabolism and inflammatory pathways. nih.govnih.gov Derivatives of this compound can be elaborated into potent and selective enzyme inhibitors, which are crucial tools for studying enzyme mechanisms and for therapeutic development.

The pyrrolidine ring can act as a stable mimic of the oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This makes pyrrolidinone-based structures effective inhibitors of glycosidases. nih.gov For example, various polyhydroxylated pyrrolidines are known to be potent α-glycosidase inhibitors. nih.gov

Recent research has focused on pyrrolidine derivatives as inhibitors for enzymes implicated in type-2 diabetes, such as α-amylase and α-glucosidase. nih.gov By synthesizing a library of compounds based on a core pyrrolidine structure, researchers can establish structure-activity relationships (SAR) to optimize inhibitory potency. For instance, studies on N-Boc-proline amides, which share the core pyrrolidine ring, have demonstrated that the nature and position of substituents on an attached aromatic ring significantly impact the inhibitory activity against these enzymes.

Table 1: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | Modifications | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Acarbose (Standard) | - | 5.50 | - | nih.gov |

| Metformin (Standard) | - | 25.31 | - | nih.gov |

| Derivative 3a | Unsubstituted Phenyl Amide | 36.32 | 47.19 | nih.gov |

| Derivative 3g | p-Methoxyphenyl Amide | 26.24 | 18.04 | nih.gov |

| Derivative 3f | o-Methoxyphenyl Amide | 155.80 | 27.51 | nih.gov |

IC₅₀ is the half maximal inhibitory concentration. nih.gov

Similarly, pyrrolidine-2,5-dione derivatives have been developed as multitarget anti-inflammatory agents by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. One potent derivative, compound 13e, emerged as a selective COX-2 inhibitor with an IC₅₀ value of 0.98 µM. ebi.ac.uk These examples underscore how the this compound core can be used as a starting scaffold to generate diverse enzyme inhibitors for mechanistic studies.

Modulators of Protein-Ligand Interactions in in vitro Systems

The ability to modulate the interaction between a protein and its binding partner (ligand) is fundamental to drug discovery and chemical biology. nih.gov Small molecules derived from chiral precursors like this compound are well-suited for this purpose. The defined three-dimensional shape of the pyrrolidinone scaffold allows for the precise spatial arrangement of functional groups, enabling them to fit into specific binding pockets on a protein surface and either enhance or disrupt a native protein-ligand interaction. nih.gov

The conformation of the pyrrolidine ring itself is influenced by its substituents, and this "puckering" can be controlled to optimize the pharmacological efficacy of the resulting molecule. nih.gov This structural control is critical for designing modulators that can distinguish between closely related protein targets.

Computational methods are increasingly used to guide the design of such modulators. nih.gov By understanding the "hot spots" at a protein-ligand interface—key residues that contribute most to the binding energy—molecules can be designed to mimic these interactions. The rigid and chiral nature of this compound provides a reliable platform to build upon, presenting pharmacophoric elements in a defined orientation to engage with these hot spots and modulate the protein's function. nih.gov

Advanced Spectroscopic and Stereochemical Characterization of 5s 5 Methylpyrrolidin 3 One

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the absolute and relative stereochemistry of (5S)-5-methylpyrrolidin-3-one relies on a combination of powerful analytical techniques. These methods provide complementary information, allowing for a comprehensive understanding of its conformational preferences and configurational purity.

Comprehensive NMR Spectroscopy (2D techniques: COSY, HSQC, HMBC, NOESY/ROESY) for Conformational and Configurational Analysis

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a suite of 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations, which are crucial for determining its conformation and relative stereochemistry.

Expected ¹H and ¹³C NMR Data:

While specific, experimentally verified high-resolution 2D NMR data for this compound is not widely available in public literature, we can predict the expected chemical shifts based on the analysis of similar pyrrolidinone structures. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | 2.5 - 2.8 | 45 - 50 |

| C3 (C=O) | - | 210 - 220 |

| C4-H₂ | 2.2 - 2.5 | 40 - 45 |

| C5-H | 3.8 - 4.2 | 55 - 60 |

| CH₃ | 1.2 - 1.5 | 15 - 20 |

| N-H | 7.5 - 8.5 | - |

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | 2.5 - 2.8 | 45 - 50 |

| C3 (C=O) | - | 210 - 220 |

| C4-H₂ | 2.2 - 2.5 | 40 - 45 |

| C5-H | 3.8 - 4.2 | 55 - 60 |

| CH₃ | 1.2 - 1.5 | 15 - 20 |

| N-H | 7.5 - 8.5 | - |

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the pyrrolidinone ring. For instance, cross-peaks would be expected between the protons on C2 and C4, and between the C5 proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the through-space proximity of protons, which directly relates to the molecule's three-dimensional structure and stereochemistry. columbia.edunanalysis.com For this compound, a key NOE/ROE correlation would be expected between the C5 proton and the methyl group, confirming their cis relationship in the assumed stereoisomer. The absence of significant NOEs between these protons and protons on the opposite face of the ring would further solidify the stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

To ensure that a sample of this compound is enantiomerically pure, chiral chromatography is the method of choice. Both chiral HPLC and GC can be employed for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including cyclic ketones. nih.gov

Typical Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane (B92381)/Isopropanol with a small amount of a modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the carbonyl group absorbs (e.g., 210-230 nm) |

Interactive Data Table: Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane/Isopropanol with a modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV (210-230 nm) |

By comparing the chromatogram of a sample to that of a racemic mixture, the enantiomeric excess (e.e.) can be accurately determined.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assignment

As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. While the sign and magnitude of the rotation can provide a preliminary indication of the enantiomer present, it is not always a definitive proof of absolute configuration on its own and is highly dependent on the solvent, temperature, and concentration. For a related compound, (3R)-1-Methylpyrrolidin-3-ol, a specific rotation of -7° (c=1%, chloroform) has been reported. However, specific optical rotation data for this compound is not readily found in the literature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration. The Cotton effect, a characteristic feature in a CD spectrum, is directly related to the electronic transitions of the chromophores within the chiral environment.

X-ray Crystallography for Solid-State Structural Confirmation

The most unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density in the crystal, revealing the exact spatial arrangement of all atoms. For this compound, a successful crystal structure determination would definitively confirm the S configuration at the C5 stereocenter and the relative orientation of the methyl group. nih.govresearchgate.net To date, a published crystal structure for this compound has not been identified in publicly accessible databases.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

The synthesis of this compound can be monitored in real-time using in-situ spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and NMR spectroscopy. nih.govnih.gov These Process Analytical Technology (PAT) tools provide valuable insights into reaction kinetics, the formation of intermediates, and the consumption of starting materials.

For example, in a synthesis starting from a precursor that is converted to the pyrrolidinone ring, FT-IR spectroscopy could track the disappearance of reactant-specific vibrational bands and the appearance of the characteristic carbonyl (C=O) stretch of the lactam, typically found in the region of 1650-1700 cm⁻¹. In-situ NMR can provide even more detailed information, allowing for the quantification of all species present in the reaction mixture over time, which is crucial for optimizing reaction conditions and identifying potential side products. researchgate.netcardiff.ac.uk

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. While specific HRMS data for this compound is scarce, analysis of related pyrrolidinone structures suggests that common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ethene (C₂H₄). psu.eduwvu.edu The fragmentation pattern provides a "fingerprint" that can be used for identification and structural confirmation.

Predicted Fragmentation of [M+H]⁺ for this compound:

| Fragment | Proposed Structure/Loss |

| m/z [M-17]⁺ | Loss of NH₃ |

| m/z [M-18]⁺ | Loss of H₂O (from potential enol form) |

| m/z [M-28]⁺ | Loss of CO or C₂H₄ |

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Proposed Structure/Loss |

| m/z [M-17]⁺ | Loss of NH₃ |

| m/z [M-18]⁺ | Loss of H₂O |

| m/z [M-28]⁺ | Loss of CO or C₂H₄ |

Theoretical and Computational Chemistry Studies of 5s 5 Methylpyrrolidin 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as the widely used B3LYP functional, can accurately compute the electronic structure of (5S)-5-methylpyrrolidin-3-one, which in turn governs its reactivity. researchgate.netnih.gov These calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key aspects of the electronic structure that can be determined include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbonyl oxygen would be an area of negative potential (nucleophilic), while the carbonyl carbon and the N-H proton would be sites of positive potential (electrophilic).

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, which predict the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov

These calculations are essential for predicting how the molecule will interact with other reagents and for designing new synthetic pathways.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrrolidinone Structure Note: This data is representative and illustrates the type of results obtained from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -0.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of overall molecular polarity |

| NBO Charge on C=O Carbon | +0.55 e | Indicates an electrophilic site |

| NBO Charge on C=O Oxygen | -0.60 e | Indicates a nucleophilic site |

Conformational Analysis and Potential Energy Surface Mapping

The five-membered pyrrolidine (B122466) ring of this compound is not planar and can adopt several different conformations, often referred to as "envelope" or "twist" forms. The orientation of the methyl group at the C5 position further influences the conformational landscape. Conformational analysis aims to identify all possible low-energy structures and determine their relative stabilities.

Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles of the molecule and calculating the energy at each point. This process identifies the energy minima, which correspond to stable conformers, and the transition states that separate them. Studies on related N-methylated bispyrrolinones have shown that such molecules can adopt multiple low-energy backbone conformations, a finding that was predicted by molecular modeling before being confirmed experimentally. nih.gov A similar approach for this compound would reveal its preferred 3D shape, which is critical for its interaction with other molecules, including enzymes or receptors in a biological context.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is for illustrative purposes. The conformer names and energies are examples of what a conformational analysis would yield.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| E-ax | Envelope, C5-axial methyl | 0.00 | ~75% |

| E-eq | Envelope, C5-equatorial methyl | 1.10 | ~15% |

| T1 | Twist Conformation 1 | 0.85 | ~9% |

| T2 | Twist Conformation 2 | 2.50 | <1% |

Computational Prediction of Stereoselectivity in Synthetic Reactions

The stereochemistry of this compound is critical to its function. When this molecule is synthesized or used as a starting material, controlling the stereochemical outcome of reactions is paramount. Computational chemistry provides a powerful means to predict and understand stereoselectivity.

By calculating the energies of the transition states for the pathways leading to different stereoisomers, chemists can predict which product will be favored. The reaction will preferentially proceed through the transition state with the lowest activation energy (Gibbs free energy of activation, ΔG‡). This is known as kinetic control. For instance, in studies of related pyrrolidinone syntheses, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.gov For a reaction involving this compound, such as the reduction of the ketone, computational analysis could predict whether the resulting alcohol will have an R or S configuration.

Table 3: Example of Calculated Activation Energies for a Stereoselective Reaction Note: This is a hypothetical example for the reduction of the ketone in this compound.

| Pathway | Product Stereoisomer | ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Pathway A (Re-face attack) | (3R, 5S)-isomer | 12.5 | ~95% |

| Pathway B (Si-face attack) | (3S, 5S)-isomer | 14.3 | ~5% |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

How this compound interacts with its surroundings (e.g., solvent molecules, other reagents, or biological macromolecules) is key to its chemical and physical behavior. Molecular modeling can be used to derive low-energy three-dimensional conformations to guide ligand design. nih.gov Molecular dynamics (MD) simulations, which compute the motions of atoms over time, provide a dynamic picture of these interactions. mdpi.com

An MD simulation could model this compound in a solvent like water or ethanol (B145695) to study solvation effects and the stability of intermolecular hydrogen bonds between the pyrrolidinone's N-H or C=O groups and the solvent. In a biological context, the molecule could be docked into the active site of an enzyme, and an MD simulation could be run to assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Studies on related pyrrolinones have highlighted the importance of intermolecular hydrogen bonding in their self-assembly. nih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map the entire reaction pathway from reactants to products, identifying all intermediates and, crucially, the transition state (TS) structures. nih.gov

The TS is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Analysis of the geometric parameters of a calculated TS, such as the lengths of partial bonds and key bond angles, offers deep insight into the reaction mechanism. researchgate.net For example, in a nucleophilic addition to the carbonyl group of this compound, computation could confirm whether the reaction is concerted or stepwise and reveal the precise geometry of the atoms as the new bond is formed. This level of detail is critical for optimizing reaction conditions and for designing more efficient synthetic routes.

Table 4: Illustrative Geometric Parameters for a Reaction Transition State Note: This hypothetical data represents the nucleophilic addition of a hydride (H⁻) to the carbonyl of this compound.

| Parameter | Reactant (C=O) | Transition State (TS) | Product (C-O⁻) |

|---|---|---|---|

| C-O Bond Length (Å) | 1.21 | 1.32 | 1.41 |

| C-H Bond Length (Å) | (not formed) | 1.55 | 1.10 |

| O-C-C Bond Angle (°) | 125.0 | 115.5 | 109.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -1540 | N/A |

Emerging Research Avenues and Future Prospects for 5s 5 Methylpyrrolidin 3 One

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to important chemical entities, and the synthesis of pyrrolidinones is no exception. Future research is focused on creating more sustainable, efficient, and environmentally benign methods for producing (5S)-5-methylpyrrolidin-3-one and its analogues.

Key research directions include:

Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity under mild conditions. Laccase enzymes, for example, have been successfully used in the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. nih.gov Research into enzymes capable of acting on precursors to this compound could lead to highly efficient and enantiopure synthetic pathways. A biocatalytic approach using Myceliophthora thermophila laccase has demonstrated the formation of new stereocenters in pyrrolidinone systems with moderate to good yields (42-91%). nih.gov

Use of Green Solvents and Catalysts : Shifting away from hazardous organic solvents and catalysts is a primary goal. Studies have shown the efficacy of using water as a solvent for asymmetric aldol (B89426) reactions catalyzed by pyrrolidine-based systems, which is an environmentally friendly approach. nih.govmdpi.com Similarly, the use of biodegradable catalysts like citric acid in green solvents such as ethanol (B145695), often enhanced by methods like ultrasound irradiation, provides a clean, fast, and convenient synthetic protocol for pyrrolin-2-one derivatives. rsc.org

Renewable Starting Materials : A significant advance in green chemistry is the use of biomass-derived starting materials. Levulinic acid, a platform chemical derived from biorefineries, can be used as a precursor for the synthesis of N-substituted-5-methyl-2-pyrrolidones. researchgate.net Developing a pathway from such renewable sources to this compound would represent a major step towards a sustainable production process.

| Green Chemistry Approach | Key Features | Example/Application | Reference(s) |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Laccase-catalyzed synthesis of pyrrolidine-2,3-diones. | nih.gov |

| Green Solvents | Use of non-toxic, renewable solvents like water or ethanol. | Asymmetric aldol reactions performed in water. | nih.govmdpi.com |

| Alternative Energy Sources | Use of ultrasound to promote reactions, reducing time and energy. | Ultrasound-promoted one-pot synthesis of 3-pyrrolin-2-ones. | rsc.org |

| Bio-based Feedstocks | Synthesis from renewable starting materials like levulinic acid. | Production of N-alkyl-5-methyl-2-pyrrolidones from levulinic acid. | researchgate.net |

Exploration of Novel Catalytic Transformations Mediated by Pyrrolidinone-Derived Systems

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis. nih.govacs.org Derivatives of this compound are poised to become next-generation catalysts for a wide array of chemical transformations, leveraging the compound's inherent chirality.

Future research in this domain focuses on:

Organocatalysis : Pyrrolidine-based catalysts are central to organocatalysis, operating through enamine and iminium ion activation modes. acs.org By modifying the this compound structure—for instance, by converting the ketone to a hydroxyl group and attaching bulky substituents—new diarylprolinol-type catalysts can be designed. These catalysts are highly effective in stereoselective reactions such as aldol and Michael additions. mdpi.comacs.org The presence of fluorine atoms can also deeply impact the physicochemical properties, enabling use in light-induced radical reactions. acs.org

Metal-Ligand Catalysis : The nitrogen and oxygen atoms in the pyrrolidinone scaffold can act as ligands for transition metals. C₂-symmetrical pyrrolidines are particularly effective ligands for metals like rhodium, iridium, and palladium in reactions such as C-H insertion and allylic substitution. nih.govacs.org The this compound core can be incorporated into complex ligands, such as phosphoramidites, to create highly enantioselective metal-based catalysts. nih.gov

Heterogeneous Catalysis : To improve catalyst recyclability and simplify product purification, research is moving towards immobilizing catalytic units on solid supports. A promising approach is the creation of chiral porous polymers (CPPs) where pyrrolidine units are built directly into the polymer framework. rsc.org A pyrrolidine-based CPP has been shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in pure water, achieving high yields (up to 98%) and enantioselectivities (up to 99%). rsc.org

| Catalytic System | Transformation Type | Key Advantages | Reference(s) |

| Organocatalysts | Asymmetric aldol, Michael additions, radical reactions. | Metal-free, robust, tunable reactivity through scaffold modification. | mdpi.comacs.org |

| Metal-Ligand Complexes | C-H insertion, allylic substitution, cross-coupling. | High efficiency and stereocontrol, broad reaction scope. | nih.govacs.org |

| Chiral Porous Polymers | Heterogeneous asymmetric Michael addition. | Recyclable, stable, effective in green solvents like water. | rsc.org |

Integration of this compound into Advanced Material Science

The unique structural features of the pyrrolidinone ring are being exploited in the field of material science to create functional polymers and advanced materials. The specific chirality and functionality of this compound offer opportunities to design materials with tailored properties.

Emerging areas of application include:

Functional Polymers : Polymers with pyrrolidone-containing side chains have been synthesized and studied for various applications. acs.org For example, hydrogels made from polymers of 1-vinyl-2-pyrrolidinone (PVP) are known for their excellent biocompatibility and have been investigated as potential substitutes for the vitreous body of the eye. nih.govnih.gov By incorporating the this compound moiety, it may be possible to create polymers with specific chiral recognition capabilities or stimulus-responsive behaviors.

Stimulus-Responsive Materials : Pyrrolidone-based monomers have been used to synthesize well-defined, stimulus-responsive diblock copolymers via techniques like RAFT polymerization. acs.org These materials can change their properties in response to external stimuli such as temperature. The incorporation of this compound could introduce new responsive behaviors or enhance existing ones.

Porous Organic Frameworks : As mentioned in the previous section, pyrrolidine units can be integrated into porous organic polymers to act as heterogeneous catalysts. rsc.org Beyond catalysis, these chiral porous materials could find applications in enantioselective separations, sensing, or as chiral stationary phases in chromatography.

| Material Type | Potential Application | Key Feature based on Pyrrolidinone | Reference(s) |

| Hydrogels | Vitreous substitutes, biocompatible materials. | High water content, biocompatibility. | nih.gov |

| Stimulus-Responsive Copolymers | Smart materials, drug delivery systems. | Controlled solubility and aggregation based on temperature. | acs.org |

| Chiral Porous Polymers | Heterogeneous catalysis, enantioselective separations. | Inherent porosity, uniformly distributed chiral catalytic sites. | rsc.org |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis is accelerating the discovery and optimization of chemical systems. This synergy is particularly valuable in understanding and predicting the behavior of complex molecules like this compound.

This combined approach is being applied to:

Elucidate Reaction Mechanisms : Density Functional Theory (DFT) calculations are powerful tools for investigating reaction pathways. For instance, DFT has been used to study the mechanism of nitrogen-atom insertion into pyrrolidines, confirming the plausibility of certain intermediates while ruling out others with prohibitively high energy barriers. acs.org This insight allows chemists to optimize reaction conditions and predict outcomes.

Predict Molecular Properties : Computational methods can predict the fundamental properties of molecules. DFT and molecular dynamics simulations have been used to determine the nucleophilicity of pyrrolidine in different solvent mixtures, showing a clear correlation between experimental and theoretical values. researchgate.net Such predictions can guide the selection of reagents and solvents for desired transformations.

Guide Molecular Design (QSAR) : Quantitative Structure-Activity Relationship (QSAR) studies use computational models to link a molecule's structure to its biological activity. For a series of pyrrolidin-2-one derivatives, QSAR models based on quantum chemical calculations successfully explained their antiarrhythmic activity, identifying the key molecular descriptors responsible for their function. nih.gov This approach allows for the rational design of new, more potent analogues, minimizing trial-and-error synthesis.

| Computational Method | Application in Pyrrolidinone Research | Outcome | Reference(s) |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and intermolecular interactions. | Understanding reaction pathways, predicting transition states, analyzing hydrogen bonding. | acs.orgnih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and solvent effects. | Predicting nucleophilicity parameters in different media. | researchgate.net |

| QSAR Analysis | Correlating molecular structure with biological activity. | Identifying key structural features for desired activity, guiding the design of new analogues. | nih.govresearchgate.net |

Expanding the Chemical Space of Pyrrolidinone Analogues for Structure-Reactivity Relationship Studies

To fully unlock the potential of the this compound scaffold, it is crucial to synthesize and study a diverse range of its analogues. By systematically modifying the structure and evaluating the impact on reactivity and properties, researchers can establish robust structure-reactivity relationships (SRRs) and structure-activity relationships (SARs).

Key strategies for expanding the chemical space include:

Systematic Derivatization : A multitude of synthetic methods allows for the creation of substituted pyrrolidines and pyrrolidinones. acs.orgnih.govacs.org For this compound, this involves modifications at several key positions: the nitrogen atom (N-alkylation or N-arylation), the α-carbon to the carbonyl (C4), and the methyl group (C5).

Stereochemical Diversity : The synthesis of different stereoisomers is critical for understanding the role of chirality. Studies on pochonicine analogues, which are polyhydroxylated pyrrolidines, revealed that only specific configurations of the pyrrolidine ring led to potent enzyme inhibition, highlighting the importance of stereochemistry for biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies : Once a library of analogues is created, SAR studies can be performed. For example, in a series of pyrrolidine amide derivatives designed as enzyme inhibitors, it was found that small, lipophilic substituents on a terminal phenyl group were optimal for potency, while the nature of the linker chain influenced selectivity against other enzymes. nih.gov Similarly, studies on α-pyrrolidinophenones showed that the length of the α-carbon side chain directly correlated with both receptor potency and cytotoxicity. researchgate.netub.edu This knowledge is invaluable for fine-tuning molecules for specific applications, be it in catalysis, materials, or medicine.

| Structural Modification | Investigated Property | Finding | Reference(s) |

| Substituents on terminal phenyl group | NAAA enzyme inhibition | Small lipophilic groups increase potency. | nih.gov |

| α-carbon side-chain length | Dopamine transporter (DAT) inhibition | Potency increases from methyl to propyl, then decreases. | ub.edu |

| Stereochemistry of the pyrrolidine ring | β-N-acetylhexosaminidase inhibition | Only specific stereoisomers show potent inhibition. | nih.gov |

| Conformational linkers | NAAA enzyme inhibition and selectivity | Flexible linkers increase potency but reduce selectivity. | nih.gov |

Q & A

Q. How do structural modifications (e.g., substituent addition) affect the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.